1-(4-Methyl-1,3-thiazol-2-yl)piperazine
Description
Properties
IUPAC Name |
4-methyl-2-piperazin-1-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S/c1-7-6-12-8(10-7)11-4-2-9-3-5-11/h6,9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWOIKOTDJQPST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20560818 | |
| Record name | 1-(4-Methyl-1,3-thiazol-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40615-11-0 | |
| Record name | 1-(4-Methyl-1,3-thiazol-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-methyl-1,3-thiazol-2-yl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct Substitution of Piperazine with Thiazole Derivatives
The primary method for synthesizing 1-(4-methyl-1,3-thiazol-2-yl)piperazine involves the nucleophilic substitution of a suitable thiazole derivative bearing a reactive leaving group (such as a halomethyl group) by piperazine. For example:
- Starting materials: 4-methyl-1,3-thiazole-2-ylmethyl halide (e.g., chloride or bromide) and piperazine.
- Reaction conditions: The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
- Base: Mild bases like potassium carbonate (K2CO3) are used to deprotonate piperazine and facilitate nucleophilic attack.
- Temperature: Elevated temperatures (60–100 °C) are employed to drive the substitution to completion.
- Atmosphere: An inert atmosphere (nitrogen or argon) is often maintained to prevent oxidation or side reactions.
This method yields this compound with good purity and yield, suitable for research and pharmaceutical applications.
Cyclization Approaches
An alternative route involves cyclization reactions where appropriate precursors containing both thiazole and piperazine functionalities are reacted under controlled conditions to form the target compound. This method often requires:
- Catalysts: Transition metal catalysts or acid/base catalysts to promote ring closure.
- Conditions: Elevated temperatures and inert atmosphere to avoid side reactions.
- Precursors: Compounds bearing functional groups amenable to cyclization, such as amino-thiazoles and piperazine derivatives.
This approach can be advantageous for synthesizing substituted analogues or derivatives with modifications on the thiazole or piperazine rings.
Palladium-Catalyzed Coupling Reactions
Recent research has demonstrated the use of palladium-catalyzed cross-coupling reactions to introduce the piperazine moiety onto functionalized thiazole intermediates. Key features include:
- Catalysts: Pd2(dba)3 with bulky phosphine ligands (e.g., di-tert-butyl(2′,4′,6′-triisopropylbiphenyl-2-yl)phosphine).
- Bases: Cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3).
- Solvents: Toluene, N-methylpyrrolidone (NMP), or dimethylformamide (DMF).
- Temperature: Moderate to high temperatures (80–100 °C).
- Advantages: High regioselectivity, good yields, and applicability to complex intermediates.
This method is particularly useful for synthesizing derivatives with additional functional groups or for multi-step syntheses involving protected intermediates.
Industrial Production Methods
Industrial synthesis of this compound focuses on scalability, yield optimization, and purity control. Key aspects include:
- Continuous flow reactors: These enable precise control of reaction parameters such as temperature, pressure, and residence time, improving reproducibility and safety.
- Green chemistry principles: Use of solvent recycling, energy-efficient heating, and minimizing hazardous reagents.
- Automation: Automated systems for reagent addition and monitoring to maintain consistent quality.
- Purification: Techniques such as crystallization, distillation, or chromatography adapted for large scale.
The industrial process often mirrors the laboratory nucleophilic substitution but with modifications to accommodate scale and regulatory requirements.
Reaction Parameters and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | DMF, THF, NMP | Polar aprotic solvents favor nucleophilic substitution |
| Base | K2CO3, Cs2CO3 | Mild bases to deprotonate piperazine |
| Temperature | 60–100 °C | Elevated temperatures increase reaction rate |
| Atmosphere | Nitrogen or Argon | Prevent oxidation and moisture interference |
| Catalyst (if used) | Pd2(dba)3 with bulky phosphine ligands | For palladium-catalyzed coupling reactions |
| Reaction time | Several hours (4–24 h) | Depends on scale and reactant reactivity |
Research Findings on Preparation Efficiency
- Yield improvements: Optimizing stoichiometric ratios of piperazine to thiazole derivative and controlling temperature profiles have been shown to improve yields up to 85–90%.
- Purity assessment: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are standard for monitoring reaction progress and final product purity.
- Structural confirmation: ^1H-NMR and ^13C-NMR confirm the substitution pattern, while mass spectrometry verifies molecular weight.
- Side reactions: Minimizing moisture and oxygen exposure reduces hydrolysis and oxidation side products.
- Scalability: Continuous flow synthesis enhances reproducibility and safety for industrial scale-up.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Nucleophilic substitution | 4-methyl-1,3-thiazol-2-ylmethyl halide, piperazine, K2CO3, DMF, 80 °C | Simple, good yield, scalable | Requires halomethyl precursor |
| Cyclization | Precursors with reactive groups, catalyst, heat, inert atmosphere | Enables complex derivatives | More steps, catalyst cost |
| Pd-catalyzed coupling | Pd2(dba)3, bulky phosphine ligand, base, toluene, 80–100 °C | High selectivity, functional group tolerance | Requires expensive catalyst |
| Continuous flow synthesis | Adapted nucleophilic substitution in flow reactor | Scalable, reproducible, safe | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methyl-1,3-thiazol-2-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran under reflux conditions.
Substitution: Thionyl chloride in dichloromethane at low temperatures.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of halogenated piperazine derivatives.
Scientific Research Applications
1-(4-Methyl-1,3-thiazol-2-yl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its pharmacological properties, including potential use as an anticancer agent.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Methyl-1,3-thiazol-2-yl)piperazine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The piperazine moiety enhances the compound’s ability to cross biological membranes, increasing its bioavailability. The compound may inhibit specific enzymes or block receptor sites, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole-Substituted Piperazines
1-Methanesulfonyl-4-(4-phenyl-thiazol-2-yl)-piperazine
- Structure : Contains a phenyl-substituted thiazole and a sulfonyl group on the piperazine.
- Properties: Molecular formula C₁₄H₁₇N₃O₂S₂ (molar mass: 323.43 g/mol).
- Applications: Noted for structural similarity but lacks reported antifungal activity. Its sulfonyl group may confer distinct pharmacological properties, such as enzyme inhibition or enhanced metabolic stability.
1-[(2-Methyl-4-thiazolyl)methyl]piperazine hydrochloride
Piperazines with Aromatic Substituents
Benzylpiperazines (e.g., N-benzylpiperazine, BZP)
- Structure : Piperazine substituted with a benzyl group.
- Applications : Designer drugs with psychostimulant effects (e.g., BZP, TFMPP) .
- Comparison: Unlike 1-(4-Methyl-1,3-thiazol-2-yl)piperazine, benzylpiperazines lack heterocyclic thiazole rings, resulting in lower antifungal activity but notable psychoactive effects due to serotonin and dopamine receptor interactions .
1-(1-Naphthyl)piperazine
- Structure : Piperazine substituted with a naphthyl group.
- Key Difference : The bulky naphthyl group enhances receptor selectivity but reduces solubility compared to thiazole-containing derivatives.
Piperazines with Functional Linkers
GAX (Phenyl-thiazolylurea-sulfonamide)
- Structure : Combines a 1-phenyl-3-(thiazol-2-yl)urea moiety with a pyridinylpiperazine group.
- Activity: Inhibits bacterial phenylalanyl-tRNA synthetase (PheRS) with nanomolar IC₅₀ values. The thiazole-urea moiety occupies the Phe-binding site, while the piperazine interacts with tRNA .
- Comparison : The urea linker and pyridine substitution differentiate GAX from this compound, enabling enzyme inhibition rather than antifungal action.
1-(Phenoxyethyl)-piperazine Derivatives
Antifungal Thiazole-Piperazine Hybrids
5-tert-Butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide (Compound 8)
- Structure : Pyrazinecarboxamide linked to 4-methylthiazole.
- Activity : Exhibits moderate antifungal activity against Trichophyton mentagrophytes (MIC: 31.25–62.5 µmol/mL) .
- Comparison : The pyrazine ring and carboxamide group enhance antifungal efficacy compared to simple thiazole-piperazine derivatives.
Physicochemical and Pharmacokinetic Considerations
- pKa Values : Piperazine derivatives exhibit pKa values influenced by substituents. For example, 1-methylpiperazine has pKa₁ = 9.45 and pKa₂ = 5.58 at 298 K, while electron-withdrawing groups (e.g., sulfonyl) lower basicity .
- Solubility : Thiazole rings and polar groups (e.g., sulfonyl) improve aqueous solubility, critical for drug bioavailability.
- Metabolic Stability : Thiazole rings may resist oxidative metabolism compared to benzyl or phenyl groups, prolonging half-life.
Biological Activity
1-(4-Methyl-1,3-thiazol-2-yl)piperazine is a heterocyclic compound characterized by the presence of a thiazole ring and a piperazine moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and neuropharmacological effects.
Antimicrobial Activity
Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. In various studies, thiazole compounds have shown activity against a range of pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 3.92–4.01 mM |
| Aspergillus niger | 4.01–4.23 mM |
These findings suggest that the thiazole moiety contributes to the compound's efficacy against fungal infections .
Anticancer Activity
This compound has also been investigated for its anticancer properties. A structure-activity relationship (SAR) analysis revealed that modifications to the thiazole and piperazine rings can enhance cytotoxicity against cancer cell lines:
| Compound | Cell Line | IC₅₀ (µg/mL) |
|---|---|---|
| Compound 9 | Jurkat | 1.61 ± 1.92 |
| Compound 10 | A-431 | 1.98 ± 1.22 |
These compounds demonstrated significant anti-Bcl-2 activity, indicating their potential as anticancer agents .
The mechanism through which this compound exerts its biological effects involves several pathways:
- Topoisomerase II Inhibition: The compound interacts with topoisomerase II, leading to DNA damage and apoptosis in cancer cells .
- Cell Cycle Arrest: Studies have shown that it induces G2 cell cycle arrest, halting cell division and promoting programmed cell death .
Neuropharmacological Effects
In addition to its antimicrobial and anticancer activities, this compound has been evaluated for its neuropharmacological properties. Some studies indicate potential anticonvulsant activity linked to structural analogs of thiazole derivatives .
Case Studies and Research Findings
Several studies highlight the biological activity of thiazole-containing compounds:
- Antimicrobial Efficacy Study: A series of thiazole-piperazine derivatives were synthesized and tested for their antimicrobial activity against various pathogens. Results indicated that certain modifications significantly improved efficacy against resistant strains .
- Anticancer Research: A study focused on the cytotoxic effects of thiazole derivatives showed promising results in inhibiting cancer cell proliferation, particularly in leukemia and solid tumors .
- Neuropharmacological Investigation: Research into the anticonvulsant properties of thiazole derivatives revealed that specific structural features enhance their activity against seizure models .
Q & A
Basic: What are the standard synthesis protocols for 1-(4-Methyl-1,3-thiazol-2-yl)piperazine, and how is structural confirmation achieved?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperazine derivatives are often synthesized by reacting a piperazine core with functionalized heterocycles like thiazoles. A common approach uses DMF as a solvent , K₂CO₃ as a base , and dropwise addition of alkylating agents (e.g., propargyl bromide) under reflux, followed by purification via silica gel chromatography . Structural confirmation employs elemental analysis , ¹H/¹³C NMR , IR spectroscopy , and mass spectrometry to verify the presence of the thiazole ring and piperazine backbone . Advanced techniques like X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .
Advanced: How can researchers address reduced biological activity in structurally modified piperazine derivatives?
Methodological Answer:
Modifications like β-cyclodextran inclusion can reduce toxicity but may sterically hinder active sites, lowering activity . To resolve this:
- Structure-Activity Relationship (SAR) Studies : Systematically alter substituents (e.g., methyl groups on thiazole) and measure activity changes using in vitro assays (e.g., antiplatelet activity tests) .
- Co-crystallization : Use X-ray diffraction to visualize ligand-receptor interactions and identify steric clashes .
- Hybrid Derivatives : Combine the piperazine-thiazole scaffold with bioactive moieties (e.g., fluorobenzyl groups) to enhance target affinity .
Basic: What methodologies are used for initial biological screening of this compound?
Methodological Answer:
- Infiltration Anesthesia Models : Measure latency in nerve blockade using rodent models (e.g., rat sciatic nerve) and compare to lidocaine controls .
- Antiplatelet Assays : Quantify inhibition of ADP-induced platelet aggregation via turbidimetric methods .
- Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK-293) to assess IC₅₀ values and selectivity indices .
Advanced: How can computational methods guide the optimization of pharmacokinetic profiles for this compound?
Methodological Answer:
- Molecular Docking : Predict binding affinities to targets like serotonin receptors (5-HT₁A) using AutoDock Vina or Schrödinger Suite .
- ADMET Prediction : Tools like SwissADME estimate solubility (LogS), BBB permeability, and cytochrome P450 inhibition risks .
- pKa Profiling : Experimental or in silico determination (e.g., Sirius T3 platform) of piperazine’s basicity to optimize protonation states for tissue penetration .
Basic: What are the standard protocols for assessing toxicity in piperazine derivatives?
Methodological Answer:
- Acute Toxicity : OECD Guideline 423 tests in rodents, monitoring mortality, organ weight changes, and histopathology .
- Genotoxicity : Ames test for mutagenicity and comet assay for DNA damage .
- Hepatotoxicity Screening : Measure ALT/AST levels in serum after 14-day repeated dosing .
Advanced: How can researchers resolve contradictions between in vitro and in vivo activity data?
Methodological Answer:
- Pharmacokinetic Bridging : Compare in vitro IC₅₀ values with plasma concentrations from in vivo studies to identify bioavailability issues .
- Metabolite Profiling : Use LC-MS/MS to detect active metabolites (e.g., hydroxylated derivatives) that may explain discrepancies .
- Tissue Distribution Studies : Radiolabel the compound and quantify accumulation in target organs via scintillation counting .
Advanced: What role does the piperazine-thiazole scaffold play in material science applications?
Methodological Answer:
- CO₂ Capture : Piperazine derivatives enhance absorption rates in potassium carbonate solvents by stabilizing bicarbonate intermediates. Experimental setups use PTFE membrane contactors to optimize flow rates and solvent stability .
- Polymer Synthesis : Piperazine-thiazole units can act as crosslinkers in thermally stable polymers. Characterize using TGA and DSC to assess degradation temperatures .
Advanced: How does the protonation state of piperazine influence PROTAC design?
Methodological Answer:
- pKa Modulation : Piperazine’s basicity (pKa ~9.8) affects solubility and cell permeability. Substituents like trifluoromethyl groups lower pKa, improving blood-brain barrier penetration .
- Linker Design : In PROTACs, piperazine’s tertiary amines enable pH-sensitive degradation. Validate using in vitro ubiquitination assays and CRISPR-Cas9 knockout models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
